Vincetoxicoside B
Overview
Description
Vincetoxicoside B is a flavonoid derivative . It is known to show antifungal activity . It is also a part of the Traditional Chinese Medicine Active Compound Library and the Plant-Sourced Natural Product Library .
Synthesis Analysis
Vincetoxicoside B has been isolated from Polygonum paleaceum Wall . The chemical structures of Vincetoxicoside B and other compounds were established based on one-dimensional and two-dimensional nuclear magnetic resonance techniques, mass spectrometry, and by comparison with spectroscopic data reported .Molecular Structure Analysis
The molecular formula of Vincetoxicoside B is C21H20O11 . The canonical SMILES representation is O=C1C(O)=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4C@@HO4)O)O)O)=CC(O)=C13 .Physical And Chemical Properties Analysis
Vincetoxicoside B is a yellow powder . It is soluble in DMSO and slightly soluble in water . It should be stored at -20°C and protected from light .Scientific Research Applications
Anti-cancer Properties :
- Vincetoxicoside B, along with other compounds, exhibited synergistic antifungal activities, and a preliminary structure-activity relationship indicated the importance of free 3-OH in the structure of flavonoids for synergistic antifungal activity (Yang et al., 2017).
Antifungal Activity :
- It was isolated from Polygonum paleaceum Wall, and its structure was confirmed via spectroscopic methods. Selected compounds, including Vincetoxicoside B, showed notable synergistic antifungal activities, highlighting its potential in antifungal applications (Yang et al., 2017).
Phytochemical Analysis :
- In studies on Cleome viscosa L., Vincetoxicoside B was one of the flavonol glycosides isolated, indicating its presence in various plant species and suggesting a broader context for phytochemical research (Phan et al., 2016).
Cytotoxic Activities :
- The compound was evaluated as part of a study on Laurus nobilis, where its cytotoxic activity against Hep-G2 (a liver cancer cell line) was assessed. Among the isolated compounds, Vincetoxicoside B showed moderate to weak activity (Nagah et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXPNUXTNHJOF-XNFUJFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944612 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vincetoxicoside B | |
CAS RN |
22007-72-3 | |
Record name | Quercetin 7-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 7-rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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